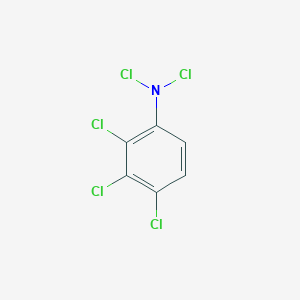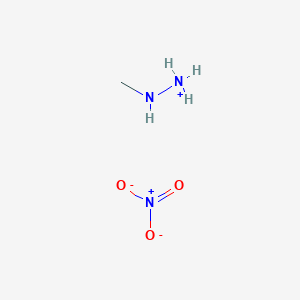
Hydrazine, methyl-, mononitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazine, methyl-, mononitrate is a chemical compound with the formula CH₆N₂O₃. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a methyl group, and it is combined with a nitrate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydrazine, methyl-, mononitrate can be synthesized through several methods. One common approach involves the reaction of methylhydrazine with nitric acid under controlled conditions. The reaction typically requires careful temperature control and the use of appropriate solvents to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated systems to ensure consistency and safety. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazine, methyl-, mononitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen oxides.
Reduction: It can be reduced to form methylhydrazine.
Substitution: The nitrate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrogen oxides, while reduction can produce methylhydrazine.
Wissenschaftliche Forschungsanwendungen
Hydrazine, methyl-, mononitrate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, pharmaceuticals, and other industrial chemicals.
Wirkmechanismus
The mechanism by which hydrazine, methyl-, mononitrate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules. This can lead to the formation of reactive intermediates that participate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazine: The parent compound, known for its use as a rocket propellant and in chemical synthesis.
Methylhydrazine: A derivative of hydrazine with one methyl group, used in similar applications.
Dimethylhydrazine: Another derivative with two methyl groups, also used in rocket propellants and chemical synthesis.
Uniqueness
Hydrazine, methyl-, mononitrate is unique due to its combination of a methyl group and a nitrate group, which imparts distinct chemical properties and reactivity compared to other hydrazine derivatives. This makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
29674-96-2 |
|---|---|
Molekularformel |
CH7N3O3 |
Molekulargewicht |
109.09 g/mol |
IUPAC-Name |
methylaminoazanium;nitrate |
InChI |
InChI=1S/CH6N2.NO3/c1-3-2;2-1(3)4/h3H,2H2,1H3;/q;-1/p+1 |
InChI-Schlüssel |
CESULTNSVQWAJJ-UHFFFAOYSA-O |
Kanonische SMILES |
CN[NH3+].[N+](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


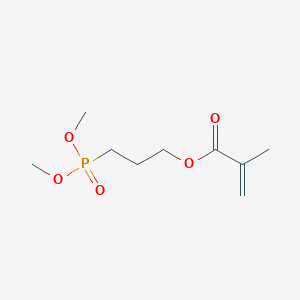
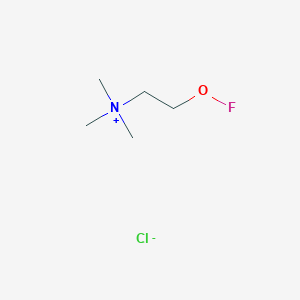




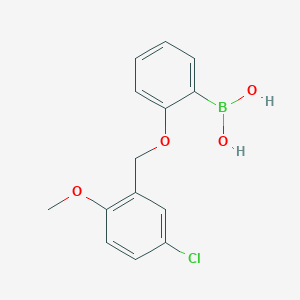
![ethyl 2-[4-chloro-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate](/img/structure/B14121229.png)
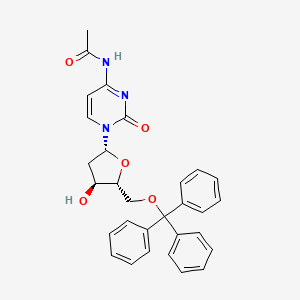

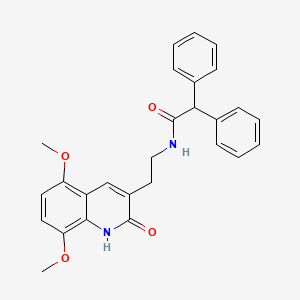
![[(3S)-3-methyl-3-piperidyl]methanol](/img/structure/B14121259.png)

